2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chlorobutene group and a bromophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate typically involves the reaction of 2-chlorobut-3-en-1-ol with 4-bromophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The chlorobutene and bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobut-3-en-1-yl (4-chlorophenyl)carbamate
- 2-Chlorobut-3-en-1-yl (4-fluorophenyl)carbamate
- 2-Chlorobut-3-en-1-yl (4-methylphenyl)carbamate
Uniqueness
2-Chlorobut-3-en-1-yl (4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
62603-99-0 |
---|---|
Molecular Formula |
C11H11BrClNO2 |
Molecular Weight |
304.57 g/mol |
IUPAC Name |
2-chlorobut-3-enyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H11BrClNO2/c1-2-9(13)7-16-11(15)14-10-5-3-8(12)4-6-10/h2-6,9H,1,7H2,(H,14,15) |
InChI Key |
BOTJDHFUORUUBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COC(=O)NC1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.